1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluorine atom and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the pyrrolidine ring and additional substituents.
Indole-3-carboxamide derivatives: Share the indole core but differ in the substituents attached to the indole ring.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a fluorine atom, and a pyrrolidine ring, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27FN4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H27FN4O3/c1-15(2)28-25(33)19-5-3-4-6-22(19)29-24(32)17-11-23(31)30(14-17)10-9-16-13-27-21-8-7-18(26)12-20(16)21/h3-8,12-13,15,17,27H,9-11,14H2,1-2H3,(H,28,33)(H,29,32) |
InChI Key |
MIVVFUIUALTCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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